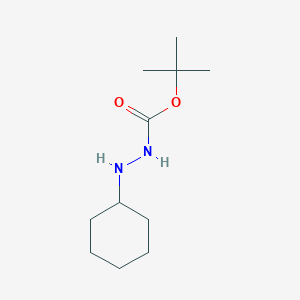

Tert-butyl 2-cyclohexylhydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-cyclohexylhydrazinecarboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

The synthesis of tert-butyl 2-cyclohexylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with cyclohexanone. The reaction is carried out in the presence of a suitable solvent, such as dioxane, and an acid catalyst like hydrochloric acid. The mixture is refluxed overnight, and the resulting product is isolated by filtration .

Analyse Des Réactions Chimiques

Tert-butyl 2-cyclohexylhydrazinecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Applications De Recherche Scientifique

Synthesis Conditions

- Reagents : Tert-butyl 2-cyclohexylidenehydrazinecarboxylate, Pd/C (10% palladium on carbon), methanol

- Temperature : 50 °C

- Pressure : Hydrogen atmosphere at approximately 10 atm

Reaction Steps

- Dissolve tert-butyl 2-cyclohexylidenehydrazinecarboxylate in methanol.

- Add palladium on carbon catalyst.

- Stir under hydrogen atmosphere for an extended period.

- Filter and concentrate to obtain the desired product.

Medicinal Chemistry

Tert-butyl 2-cyclohexylhydrazinecarboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. It may serve as a precursor for synthesizing novel hydrazine derivatives that exhibit antitumor or anti-inflammatory properties.

Case Study: Antitumor Activity

A study investigated the antitumor activity of hydrazine derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Materials Science

In materials science, this compound can be utilized as a building block for polymer synthesis or as an additive to enhance the properties of existing materials. Its unique structure allows for modifications that can improve thermal stability or mechanical strength.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive hydrazine derivatives | Antitumor agents |

| Materials Science | Polymer synthesis and property enhancement | Additives for improving polymer strength |

| Organic Synthesis | Precursor for various organic compounds | Building blocks for complex molecules |

Mécanisme D'action

The mechanism of action of tert-butyl 2-cyclohexylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparaison Avec Des Composés Similaires

Tert-butyl 2-cyclohexylhydrazinecarboxylate can be compared with other similar compounds, such as:

This compound: Similar in structure but with different functional groups.

Cyclohexylhydrazinecarboxylate: Lacks the tert-butyl group, leading to different reactivity and applications.

Tert-butyl hydrazinecarboxylate: Lacks the cyclohexyl group, affecting its chemical properties and uses.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Activité Biologique

Tert-butyl 2-cyclohexylhydrazinecarboxylate (CAS Number: 60295-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, physicochemical properties, and biological effects, supported by case studies and relevant research findings.

This compound can be synthesized through various methods, with one common approach involving the reaction of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in the presence of palladium on carbon under hydrogen atmosphere. The reaction typically yields a white solid product with a molecular weight of 214.3 g/mol and a molecular formula of C₁₁H₂₂N₂O₂ .

Key Physicochemical Properties:

- Molecular Formula: C₁₁H₂₂N₂O₂

- Molecular Weight: 214.3 g/mol

- CAS Number: 60295-21-8

Biological Activity

The biological activity of this compound is primarily linked to its role as a hydrazine derivative, which are known for their diverse pharmacological properties. Hydrazines can exhibit various biological activities such as anti-tumor, anti-inflammatory, and anti-microbial effects.

Research indicates that hydrazine derivatives may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Some studies have shown that hydrazines can inhibit enzymes involved in tumor promotion, such as ornithine decarboxylase (ODC) activity, which is crucial in cell proliferation and differentiation processes .

- Antioxidant Properties: Tert-butyl groups are known to enhance the lipophilicity of compounds, potentially improving their ability to interact with cellular membranes and exert antioxidant effects .

Case Studies and Research Findings

-

Inhibition of Tumor Promotion:

- A study demonstrated that certain hydrazine derivatives could inhibit TPA-induced ODC activity in mouse epidermis, suggesting their potential role in cancer prevention . The inhibition was found to be dose-dependent, highlighting the importance of structure-activity relationships in developing effective anti-cancer agents.

- Physicochemical Characterization:

- Biological Applications:

Summary Table of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-(cyclohexylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMESSKMLHMZMQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.